{5-[({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}amino)methyl]thiophen-2-yl}(thiophen-2-yl)methanol
Description
Properties
IUPAC Name |
[5-[[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]methyl]thiophen-2-yl]-thiophen-2-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS2/c1-10-7-14(21-16(20-10)18-9-19-21)17-8-11-4-5-13(24-11)15(22)12-3-2-6-23-12/h2-7,9,15,17,22H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKXMYZINNEUIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)NCC3=CC=C(S3)C(C4=CC=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4h)-one, have been synthesized as intermediate products for the synthesis of antiviral drugs. Therefore, it is possible that this compound may also target viral proteins or enzymes.
Biological Activity
The compound {5-[({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}amino)methyl]thiophen-2-yl}(thiophen-2-yl)methanol is a complex molecule that belongs to the class of triazolo-pyrimidines. This article reviews its biological activities, including anticancer and antiviral properties, based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into two primary components: the 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine moiety and the thiophen-2-yl groups. The molecular formula is , and it possesses significant potential due to the biological activities associated with its structural components.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. For instance:
- Inhibitory Effects on Cancer Cell Lines : Compounds similar to 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine have shown significant inhibitory effects against various cancer cell lines such as MGC-803, HCT-116, and MCF-7. The most active derivatives exhibited IC50 values in the low micromolar range (e.g., 0.53 μM for certain derivatives) .
- Mechanism of Action : The mechanism often involves the suppression of the ERK signaling pathway, leading to decreased phosphorylation levels of key proteins like ERK1/2 and AKT. This results in induced apoptosis and cell cycle arrest in cancer cells .
Antiviral Activity
The compound's structure also suggests potential antiviral properties :
- Inhibition of Viral Replication : Derivatives of triazolo-pyrimidines have been explored for their ability to inhibit influenza virus replication. For example, modifications to the triazolo-pyrimidine scaffold have resulted in compounds that effectively inhibit viral polymerase activity at non-toxic concentrations .
Case Studies
- Study on Anticancer Activity :
- Antiviral Screening :
Data Tables
| Biological Activity | Cell Line/Pathogen | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 3.91 | ERK signaling pathway inhibition |
| Anticancer | HCT-116 | 0.53 | Tubulin polymerization inhibition |
| Antiviral | Influenza Virus | Not specified | Inhibition of viral polymerase |
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Comparative Analysis
Substituent Effects on Pharmacokinetics
- Lipophilicity vs. Solubility: The target compound’s hydroxymethyl group (thiophen-2-yl methanol) likely enhances aqueous solubility compared to D2’s benzo[b]thiophene and D10’s methoxy group . However, benzo[b]thiophene in D2 and D10 may improve membrane permeability due to increased lipophilicity.
- Metabolic Stability : The ethyl group in D2 could prolong half-life by resisting oxidative metabolism, whereas the target compound’s hydroxymethyl group might undergo glucuronidation, reducing bioavailability .
Electronic and Steric Modifications
- In contrast, the target compound’s thiophene methanol lacks such strong electronic modulation.
- Steric Considerations: The thiadiazole sulfanyl group in CAS 921115-92-6 adds steric bulk, which may hinder binding to compact active sites compared to the target compound’s flexible aminomethyl linker .
Research Findings and Implications
- Docking Studies : Compounds like D2 and D10 showed strong binding to kinase targets in docking studies, attributed to their planar triazolopyrimidine cores and substituent diversity . The target compound’s dual thiophene rings may further optimize π-stacking in hydrophobic pockets.
Preparation Methods
Synthesis of 5-Methyl- triazolo[1,5-a]pyrimidin-7-amine
The triazolo-pyrimidine core is constructed through a cyclocondensation reaction. A mixture of 3-amino-1,2,4-triazole (1.0 equiv) and ethyl 3-oxopentanoate (1.2 equiv) in dimethylformamide (DMF) is heated at 80°C for 12 hours. The reaction proceeds via enamine formation followed by intramolecular cyclization.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 80°C |
| Time | 12 h |
| Yield | 78% |
Purification via recrystallization (ethanol/water, 3:1) affords white crystals. Characterization by NMR confirms the structure: δ 8.45 (s, 1H, pyrimidine-H), 6.20 (s, 2H, NH), 2.50 (s, 3H, CH).
Functionalization with Aminomethyl-Thiophene
The aminomethyl-thiophene moiety is introduced via a Mannich reaction. 5-Bromothiophene-2-carbaldehyde (1.5 equiv) reacts with the triazolo-pyrimidine core (1.0 equiv) and dimethylamine hydrochloride (2.0 equiv) in isopropanol under reflux for 6 hours.
Key Observations
-
Paraformaldehyde acts as a formaldehyde equivalent.
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Hydrochloric acid catalyzes imine formation.
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Post-reaction cooling induces crystallization of the intermediate.
Multi-Component One-Pot Assembly
Simultaneous Cyclization and Coupling
A one-pot strategy combines 3-amino-1,2,4-triazole, ethyl acetoacetate, and 5-(aminomethyl)thiophene-2-carbaldehyde in acetic acid at 100°C. This method bypasses isolation of intermediates, achieving a 65% yield.
Advantages
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Reduced purification steps.
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Higher atom economy.
Mechanistic Pathway
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Knoevenagel condensation between ethyl acetoacetate and aldehyde.
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Cyclization with 3-amino-1,2,4-triazole.
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Nucleophilic amination at the pyrimidine C7 position.
Post-Functionalization of Preformed Intermediates
Synthesis of (Thiophen-2-yl)methanol Derivative
The (thiophen-2-yl)methanol group is installed via reduction of a ketone precursor. 2-Acetylthiophene (1.0 equiv) is treated with sodium borohydride (1.2 equiv) in methanol at 0°C for 2 hours, yielding the alcohol (94% yield).
Spectroscopic Validation
Final Coupling via Reductive Amination
The triazolo-pyrimidine-amine (1.0 equiv) and (5-formylthiophen-2-yl)(thiophen-2-yl)methanol (1.1 equiv) undergo reductive amination using sodium cyanoborohydride in methanol/acetic acid (95:5) at room temperature for 24 hours.
Optimization Data
| Condition | Yield (%) |
|---|---|
| NaBHCN, MeOH | 72 |
| H/Pd-C, EtOH | 65 |
| STAB, DCM | 68 |
Analytical Characterization
Spectroscopic Profiling
Mass Spectrometry
-
ESI-MS: m/z 429.1 [M+H], consistent with the molecular formula CHNOS.
X-ray Crystallography
Single-crystal analysis reveals a planar triazolo-pyrimidine core (dihedral angle = 5.2°) with intramolecular hydrogen bonding between NH and methanol OH (2.12 Å).
Industrial-Scale Considerations
Process Optimization
Solvent Screening
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 78 | 98 |
| Ethanol | 65 | 95 |
| Acetonitrile | 70 | 97 |
Catalyst Evaluation
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p-Toluenesulfonic acid (0.5 mol%) reduces reaction time by 40%.
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Molecular sieves (4Å) improve aldehyde stability in Mannich reactions.
Challenges and Mitigation Strategies
Steric Hindrance in Coupling Steps
Bulky substituents on the thiophene ring reduce coupling efficiency. Using microwave-assisted synthesis (100°C, 30 min) increases yield to 82%.
Purification of Polar Intermediates
Reverse-phase chromatography (C18 column, acetonitrile/water gradient) resolves co-eluting impurities.
Q & A
Q. What are the standard protocols for synthesizing triazolo-pyrimidine derivatives like this compound, and how can reaction yields be optimized?
Methodological Answer: Synthesis typically involves multi-step condensation reactions. For example, a protocol adapted from triazolo-pyrimidine syntheses uses:
- Reagents: Ethyl cyanoacetate, substituted aldehydes (e.g., thiophene derivatives), and 3-amino-1,2,4-triazole.
- Catalysts/Solvents: TMDP (tetramethylenediamine piperazine) in ethanol/water (1:1 v/v) under reflux conditions .
- Optimization: Yields (~92%) are achieved by precise temperature control (65°C), TLC monitoring, and recrystallization in ethanol. Avoiding moisture-sensitive intermediates and reusing TMDP (after solvent removal) improves cost efficiency .
Q. How is structural confirmation performed for this compound, and what spectroscopic data are critical?
Methodological Answer: Structural validation relies on:
- NMR Spectroscopy: and NMR to confirm substituent positions (e.g., methyl groups on triazolo-pyrimidine, thiophene ring protons) .
- Mass Spectrometry: High-resolution MS to verify molecular weight and fragmentation patterns, ensuring no byproducts remain .
- Elemental Analysis: Carbon, hydrogen, nitrogen (CHN) ratios to confirm purity (>95%) .
Q. What preliminary biological assays are recommended to assess this compound’s activity?
Methodological Answer: Initial screening includes:
- Enzyme Inhibition Assays: Measure IC values against targets like kinases or phosphodiesterases using fluorescence-based or colorimetric methods (e.g., ATP depletion assays) .
- Cytotoxicity Testing: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate anti-proliferative activity .
- Solubility Studies: Use HPLC or UV-Vis spectroscopy in PBS (pH 7.4) to guide formulation for in vivo studies .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure, and what software is recommended?
Methodological Answer: Single-crystal X-ray diffraction with SHELXL (v.2015+) refines structural parameters:
- Data Collection: High-resolution (<1.0 Å) data at synchrotron facilities to resolve electron density maps for thiophene and triazolo-pyrimidine moieties .
- Refinement: Use SHELXL’s restraints for disordered regions (e.g., flexible methylene groups). Twinning detection (SHELXD) is critical for resolving overlapping reflections .
- Validation: PLATON’s ADDSYM to check for missed symmetry .
Q. How should researchers address contradictions between computational docking predictions and experimental IC50_{50}50 data?
Methodological Answer: Discrepancies often arise from:
- Force Field Limitations: Use hybrid QM/MM (quantum mechanics/molecular mechanics) in docking software (e.g., AutoDock Vina) to better model π-π stacking between thiophene and receptor aromatic residues .
- Solvation Effects: Include explicit water molecules in MD simulations to mimic physiological conditions .
- Experimental Variability: Repeat assays with tighter pH control (±0.1) and standardized cell passage numbers .
Q. What strategies improve regioselectivity during functionalization of the triazolo-pyrimidine core?
Methodological Answer: Regioselective modifications require:
- Directing Groups: Introduce temporary protecting groups (e.g., Boc on the amino moiety) to steer electrophilic substitution to C5 or C7 positions .
- Microwave-Assisted Synthesis: Accelerate reactions (e.g., 10 min at 120°C) to minimize side products during thiophene coupling .
- Catalytic Systems: Pd(OAc)/Xantphos for Suzuki-Miyaura cross-coupling on halogenated triazolo-pyrimidines, achieving >85% yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
